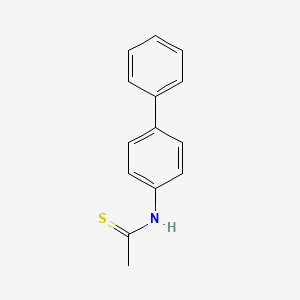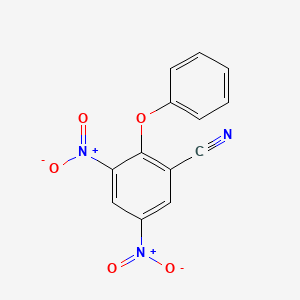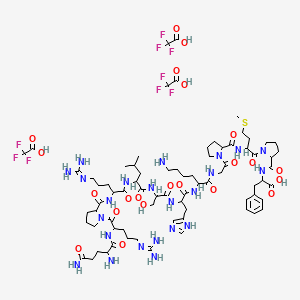![molecular formula C15H18F3NO4 B12466463 Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルは、科学研究や産業において様々な可能性を秘めた複雑な有機化合物です。この化合物は、分子の生物活性を高めることが知られているトリフルオロメチル基を特徴としており、医薬品や農薬の重要な構成要素となっています。
準備方法
合成経路と反応条件
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルの合成は、通常、コア構造の調製とそれに続く官能基化から始まる複数段階を伴います。一般的な合成経路には以下が含まれます。
コア構造の形成: これは、塩基性条件下で、2-ブロモ-3,3,3-トリフルオロプロパノエートエチルと4-アセチルアミノフェノールを反応させて、中間体を生成することです。
官能基化: 次に、中間体をアセチル化やエステル化などのさらなる反応に付して、目的の官能基を導入し、合成を完了します。
工業生産方法
この化合物の工業生産では、同様の合成経路を用いる場合がありますが、高収率と純度を確保するために、連続フロー反応器や最適化された反応条件を用いて、より大規模に行われます。触媒や自動化システムの使用は、生産プロセスをさらに効率化することができます。
化学反応の分析
反応の種類
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応するケトンまたはカルボン酸を形成することができます。
還元: 還元反応により、この化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換反応は、特定の官能基を他の官能基と置換することができ、化合物の性質を変えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく用いられます。
置換: 水酸化ナトリウム (NaOH) や塩酸 (HCl) などの試薬は、置換反応でよく用いられます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用した特定の条件や試薬によって異なります。例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究における用途
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルは、科学研究において幅広い用途があります。
化学: これは、特に医薬品の可能性を秘めた、より複雑な分子の合成における構成要素として用いられます。
生物学: この化合物の生物活性を考えると、酵素相互作用や細胞プロセスを研究するための貴重なツールとなっています。
医学: その潜在的な治療的性質は、特に特定の酵素や受容体を標的とする新しい薬剤の開発のために研究されています。
産業: この化合物の安定性と反応性は、農薬やその他の工業製品の生産において有用です。
科学的研究の応用
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial products.
作用機序
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリフルオロメチル基は、この化合物がこれらの標的と結合する能力を高め、その機能を阻害または活性化する可能性があります。この相互作用は、様々な生化学経路を調節し、目的の治療的または生物学的効果をもたらす可能性があります。
類似の化合物との比較
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルは、以下のような他の類似の化合物と比較することができます。
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシブタノエートエチル: 類似の構造ですが、プロパノエート基の代わりにブタノエート基を持っています。
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートメチル: 類似の構造ですが、エチルエステルではなくメチルエステルを持っています。
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシアセテートエチル: 類似の構造ですが、プロパノエート基の代わりにアセテート基を持っています。
2-(4-{[アセチル(エチル)アミノ]フェニル}-3,3,3-トリフルオロ-2-ヒドロキシプロパノエートエチルの独自性は、異なる化学的および生物学的性質を与える、官能基の特定の組み合わせにあります。
類似化合物との比較
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxybutanoate: Similar structure but with a butanoate group instead of a propanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxyacetate: Similar structure but with an acetate group instead of a propanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H18F3NO4 |
|---|---|
分子量 |
333.30 g/mol |
IUPAC名 |
ethyl 2-[4-[acetyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H18F3NO4/c1-4-19(10(3)20)12-8-6-11(7-9-12)14(22,15(16,17)18)13(21)23-5-2/h6-9,22H,4-5H2,1-3H3 |
InChIキー |
DYDJBUNMMCZWLT-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)



![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)





![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)


